

# Technical Master File: 2-Chloro-5-ethynylpyridin-4-amine

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## Compound of Interest

Compound Name: 2-Chloro-5-ethynylpyridin-4-amine

CAS No.: 1261079-58-6

Cat. No.: B1454623

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## Part 1: Executive Summary & Strategic Utility

**2-Chloro-5-ethynylpyridin-4-amine** (CAS 1261079-58-6) is a high-value heterocyclic building block employed in the discovery of small-molecule inhibitors, particularly within the oncology and immunology sectors. Its structural architecture features a tri-functionalized pyridine core, offering orthogonal reactivity that makes it a "linchpin" intermediate for diversity-oriented synthesis (DOS).

### Core Pharmacophore Utility

- **The 5-Ethynyl Handle:** Provides a rigid linear vector for extending into deep hydrophobic protein pockets or solvent channels. It is a primary handle for Sonogashira couplings (to form aryl-alkynes) or CuAAC "click" chemistry (to form 1,2,3-triazoles).
- **The 2-Chloro/4-Amino Motif:** This adjacent functionality allows for the rapid construction of fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines) or sequential substitution reactions (S<sub>N</sub>Ar at C2, acylation/urea formation at C4-NH<sub>2</sub>).

- Target Classes: Frequently observed in the scaffold optimization of SHP2 allosteric inhibitors, KRAS G12C covalent binders, and Type II Kinase inhibitors.

## Part 2: Chemical Identity & Physiochemical Profile[1][2]

Property	Specification
Chemical Name	2-Chloro-5-ethynylpyridin-4-amine
CAS Number	1261079-58-6
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub>
Molecular Weight	152.58 g/mol
Exact Mass	152.0141
SMILES	<chem>NC1=C(C#C)C=NC(Cl)=C1</chem>
InChI Key	PXJMXJ... (Predicted based on structure)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM
Storage	-20°C, Hygroscopic, Light Sensitive (Alkyne stability)

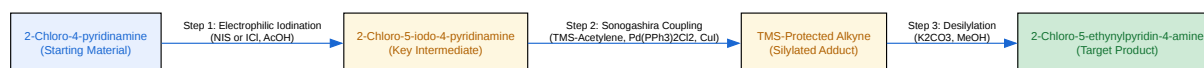
## Part 3: Validated Synthesis Protocol

The synthesis of **2-chloro-5-ethynylpyridin-4-amine** is not trivial due to the competing reactivities of the amine and the pyridine ring. The most robust industrial route proceeds via the iodination-Sonogashira-deprotection sequence, starting from commercially available 2-chloro-4-pyridinamine.

### Reaction Logic & Pathway

The synthesis relies on the inherent directing effect of the C4-amino group to install an iodine atom selectively at the C5 position (ortho to the amine). This iodine then serves as the

oxidative addition site for a palladium-catalyzed cross-coupling.



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Figure 1: Step-wise synthetic workflow for CAS 1261079-58-6.

## Detailed Methodology

### Step 1: Regioselective Iodination

Objective: Install a reactive handle at C5 without over-halogenating the ring.

- Reagents: 2-Chloro-4-pyridinamine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetic Acid (AcOH) or Acetonitrile.
- Protocol:
  - Dissolve 2-chloro-4-pyridinamine in glacial AcOH (0.5 M concentration).
  - Add NIS portion-wise at room temperature to avoid exotherms.
  - Heat to 60°C for 4 hours. Monitor by LCMS for the mono-iodo species ( $[M+H]^+$  ~255).
  - Workup: Quench with sat.  $\text{Na}_2\text{S}_2\text{O}_3$  (to remove excess iodine). Neutralize with  $\text{NaHCO}_3$ .<sup>[1]</sup> Extract with EtOAc.<sup>[1]</sup>
  - Critical Insight: The amino group activates the C3 and C5 positions. However, C5 is sterically favored and electronically accessible. Using NIS in AcOH is milder than ICl, reducing the risk of di-iodination.

### Step 2: Sonogashira Cross-Coupling

Objective: Install the alkyne moiety protected by a trimethylsilyl (TMS) group.

- Reagents: 2-Chloro-5-iodo-4-pyridinamine (1.0 eq), Ethynyltrimethylsilane (1.5 eq), Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (5 mol%), CuI (2 mol%), Et<sub>3</sub>N (3.0 eq), DMF (anhydrous).
- Protocol:
  - Degas DMF/Et<sub>3</sub>N mixture with N<sub>2</sub> for 30 mins (Oxygen inhibits the Pd cycle and promotes homocoupling of the alkyne).
  - Add the iodo-pyridine, Pd catalyst, and CuI.
  - Add TMS-acetylene dropwise.
  - Heat to 50-60°C for 6-12 hours under inert atmosphere.
  - Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
  - Self-Validating Check: The disappearance of the iodine peak in NMR and the appearance of the TMS singlet (~0.2 ppm) confirms success.

### Step 3: Desilylation (Deprotection)

Objective: Reveal the terminal alkyne.

- Reagents: TMS-intermediate, K<sub>2</sub>CO<sub>3</sub> (2.0 eq), Methanol (MeOH).
- Protocol:
  - Dissolve the TMS-intermediate in MeOH.
  - Add K<sub>2</sub>CO<sub>3</sub> and stir at room temperature for 1-2 hours.
  - Workup: Concentrate, dilute with water, and extract with DCM.
  - Caution: Terminal alkynes on pyridines can be unstable. Store the final product at -20°C under Argon.

## Part 4: Applications in Drug Discovery

This molecule is not just a passive intermediate; it is a branch point in retrosynthetic analysis.

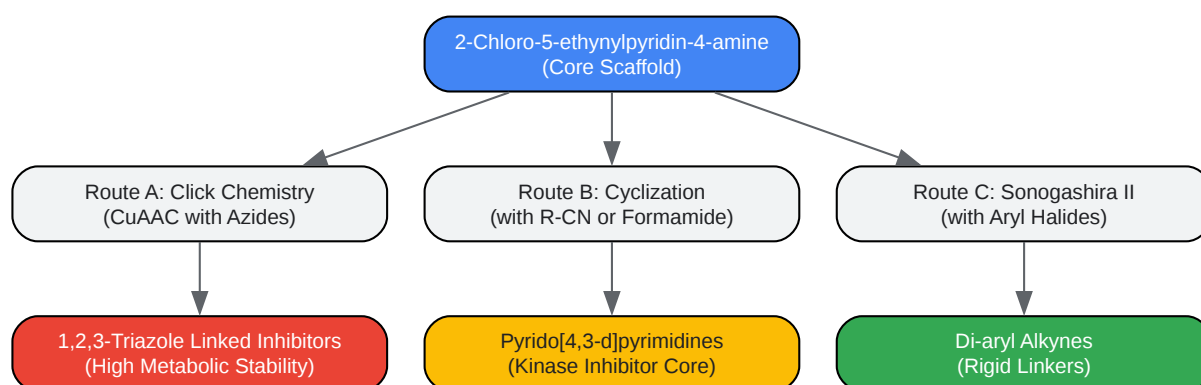
## Fragment-Based Drug Design (FBDD)

The C-Cl, C-NH<sub>2</sub>, and C-C≡CH vectors are roughly 120° apart, covering 2D chemical space efficiently.

- Vector A (Ethynyl): Used to probe the "back pocket" of kinases (e.g., Gatekeeper residues).
- Vector B (Amine): Forms critical hydrogen bonds with the Hinge Region of kinases (e.g., Glu/Met residues).
- Vector C (Chloro): A leaving group for S<sub>N</sub>Ar reactions to attach solubilizing tails (e.g., piperazines).

## Synthesis of Fused Heterocycles

The 4-amino-5-ethynyl motif is the precursor to Pyrido[4,3-d]pyrimidines via cyclization with nitriles or formamides.



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Figure 2: Divergent synthetic applications of the scaffold.

## Part 5: References

- SynQuest Labs. (2023). Product Specification: **2-Chloro-5-ethynylpyridin-4-amine** (CAS 1261079-58-6).[2][3] Retrieved from
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- To cite this document: BenchChem. [Technical Master File: 2-Chloro-5-ethynylpyridin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454623/docs#technical-master-file-2-chloro-5-ethynylpyridin-4-amine]

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